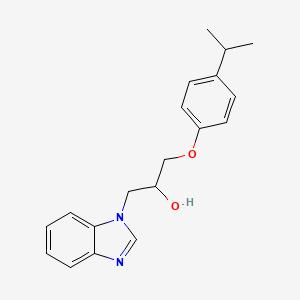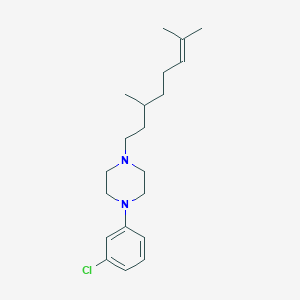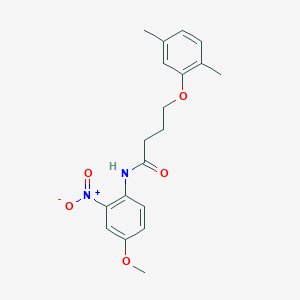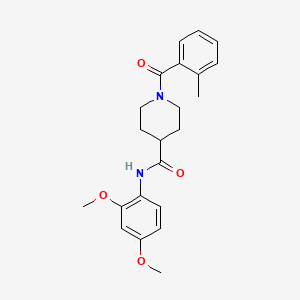
1-(1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol, commonly known as BIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP belongs to the class of beta-adrenergic receptor antagonists and has been shown to have promising effects in the treatment of various diseases.
Mecanismo De Acción
BIP acts as a beta-adrenergic receptor antagonist, which means it blocks the binding of adrenaline and noradrenaline to the beta-adrenergic receptor. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking the beta-adrenergic receptor, BIP reduces the activity of the sympathetic nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
BIP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. BIP also reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. BIP has been shown to improve cardiac function, reduce blood pressure, and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BIP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. BIP is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using BIP in lab experiments is its specificity for the beta-adrenergic receptor, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for the research of BIP, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more specific beta-adrenergic receptor antagonists. BIP could also be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the potential of BIP in various areas of scientific research.
Conclusion:
In conclusion, BIP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP acts as a beta-adrenergic receptor antagonist and has been shown to have promising effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. BIP has various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. While there are some limitations to using BIP in lab experiments, its potential in various areas of scientific research makes it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of BIP involves the reaction of 4-isopropylphenol with benzimidazole in the presence of a base, followed by the reaction of the resulting intermediate with epichlorohydrin. The final product is obtained after purification through column chromatography. The purity of the synthesized BIP can be confirmed using various analytical techniques, including HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
BIP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, BIP has been shown to inhibit the growth and proliferation of cancer cells by blocking the beta-adrenergic receptor signaling pathway. In cardiovascular diseases, BIP has been shown to reduce blood pressure and improve cardiac function by blocking the beta-adrenergic receptor. In neurological disorders, BIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)15-7-9-17(10-8-15)23-12-16(22)11-21-13-20-18-5-3-4-6-19(18)21/h3-10,13-14,16,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDJMQXBQEPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)


![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)


![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)

![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)

![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)